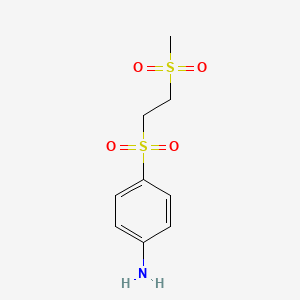

4-(2-Methanesulfonylethanesulfonyl)aniline

Description

4-(2-Methanesulfonylethanesulfonyl)aniline is a substituted aniline derivative featuring a para-positioned 2-(methanesulfonyl)ethanesulfonyl group. This structure comprises two sulfonyl moieties: a methanesulfonyl group (CH₃SO₂–) and an ethanesulfonyl group (CH₂CH₂SO₂–), connected to the aniline ring. The compound’s molecular formula is C₉H₁₄N₂O₄S₂, with a molecular weight of 284.35 g/mol. The dual sulfonyl groups impart strong electron-withdrawing effects, reducing the nucleophilicity of the aniline’s amino group and enhancing polarity.

Properties

IUPAC Name |

4-(2-methylsulfonylethylsulfonyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO4S2/c1-15(11,12)6-7-16(13,14)9-4-2-8(10)3-5-9/h2-5H,6-7,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPXFZKBEBVKGLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CCS(=O)(=O)C1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methanesulfonylethanesulfonyl)aniline typically involves the following steps:

Starting Materials: The synthesis begins with aniline and methanesulfonyl chloride.

Reaction with Methanesulfonyl Chloride: Aniline reacts with methanesulfonyl chloride in the presence of a base such as triethylamine to form N-methanesulfonylaniline.

Ethane Sulfonylation: The N-methanesulfonylaniline is then reacted with ethane sulfonyl chloride under basic conditions to introduce the second sulfonyl group, resulting in the formation of 4-(2-Methanesulfonylethanesulfonyl)aniline.

Industrial Production Methods

In an industrial setting, the production of 4-(2-Methanesulfonylethanesulfonyl)aniline may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methanesulfonylethanesulfonyl)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl groups to sulfides.

Substitution: The aniline group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions to introduce new substituents on the benzene ring.

Major Products Formed

Oxidation: Sulfone derivatives with enhanced stability and different reactivity profiles.

Reduction: Sulfide derivatives that may exhibit different chemical and physical properties.

Scientific Research Applications

4-(2-Methanesulfonylethanesulfonyl)aniline has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for drug development, particularly in the synthesis of sulfonamide-based drugs.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 4-(2-Methanesulfonylethanesulfonyl)aniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The sulfonyl groups can enhance the compound’s ability to form hydrogen bonds, increasing its binding affinity to target molecules.

Comparison with Similar Compounds

Key Comparison Points:

Structural Complexity: The target compound’s dual sulfonyl groups distinguish it from mono-sulfonyl analogs.

Physical Properties: The molecular weight (284.35 g/mol) is significantly higher than mono-sulfonyl analogs (e.g., 185.24–219.69 g/mol), suggesting lower volatility and higher melting points. For example, 2-Methylsulfonylaniline hydrochloride has a mp of 139–141°C , while the target compound’s mp is likely higher due to enhanced intermolecular forces.

Chemical Reactivity: The dual sulfonyl groups in the target compound may further deactivate the aniline ring compared to mono-sulfonyl derivatives, making it less reactive in diazotization or coupling reactions. In contrast, 4-(2-Chloroethylsulfonyl)aniline’s chloro group offers a site for nucleophilic substitution, enhancing its utility in cross-coupling reactions .

Applications: Mono-sulfonyl derivatives like 5-(Ethylsulfonyl)-2-methoxyaniline are critical in synthesizing kinase inhibitors (e.g., VEGFR2) due to their balanced electronic and steric profiles . The target compound’s dual sulfonyl groups could improve binding affinity in similar therapeutic targets but may require tailored synthetic routes.

Synthetic Accessibility :

- Sulfonylanilines are typically synthesized via sulfonation, oxidation, or coupling reactions. For instance, 5-(Ethylsulfonyl)-2-methoxyaniline is prepared in four steps from 4-methoxybenzenesulfonyl chloride . The target compound would likely require sequential sulfonation steps or protective group strategies, increasing synthetic complexity.

Research Findings and Implications

- Hydrogen Bonding and Crystallinity: Sulfonyl groups participate in N–H···O hydrogen bonds, as seen in 2-Aminoanilinium 4-methylbenzenesulfonate, which forms [010] chains in its crystal structure . The target compound’s dual sulfonyl groups may enhance such interactions, improving crystallinity for X-ray studies .

- Pharmacological Potential: The electron-deficient aromatic ring in the target compound could mimic tyrosine kinase inhibitor scaffolds, similar to 5-(Ethylsulfonyl)-2-methoxyaniline .

- Solubility Challenges : High polarity may limit solubility in organic solvents, necessitating formulation adjustments compared to less polar analogs like 4-(2-Methoxyethanesulfonyl)aniline .

Biological Activity

4-(2-Methanesulfonylethanesulfonyl)aniline is a sulfonamide compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a sulfonamide moiety, which is known for its ability to interact with various biological targets. The structural formula can be represented as follows:

The biological activity of 4-(2-Methanesulfonylethanesulfonyl)aniline is primarily attributed to its interaction with specific enzymes and receptors involved in inflammatory pathways. Research indicates that compounds with similar sulfonamide structures often inhibit cyclooxygenase (COX) enzymes, which are crucial in the synthesis of prostaglandins involved in inflammation and pain response .

Biological Activity Overview

- Anti-inflammatory Effects :

- Antimicrobial Properties :

- Cytotoxicity :

Table 1: Summary of Biological Activities

Case Study: Anti-inflammatory Activity

A study investigated the anti-inflammatory effects of various sulfonamide derivatives, including 4-(2-Methanesulfonylethanesulfonyl)aniline. The compound was found to significantly reduce inflammatory markers in vitro, demonstrating its potential as a therapeutic agent for inflammatory diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.